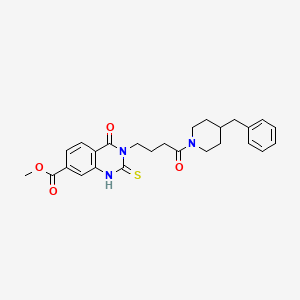

Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound features a tetrahydroquinazoline core with a 2-thioxo group, a 4-oxo moiety, and a 4-(4-benzylpiperidin-1-yl)-4-oxobutyl side chain. The methyl ester at position 7 enhances solubility and may act as a prodrug motif. Structural elucidation of such compounds often relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refining crystallographic data .

Properties

Molecular Formula |

C26H29N3O4S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

methyl 3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N3O4S/c1-33-25(32)20-9-10-21-22(17-20)27-26(34)29(24(21)31)13-5-8-23(30)28-14-11-19(12-15-28)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,17,19H,5,8,11-16H2,1H3,(H,27,34) |

InChI Key |

HYQSZMIZOMDKRR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance, studies have indicated that certain synthesized derivatives show cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: Synthesis and Evaluation

A study synthesized methyl derivatives of tetrahydroquinazoline and evaluated their antiproliferative activity. The results showed that some compounds exhibited IC50 values in the range of 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells, indicating significant potential as anticancer agents .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Research into similar piperidine derivatives has highlighted their effectiveness against various bacterial strains, suggesting that the structural components of methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may contribute to its antimicrobial efficacy.

Case Study: Antimicrobial Screening

In a related study, newly synthesized quinoline derivatives were screened for antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant activity with minimal inhibitory concentration (MIC) values indicating their potential as future antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the piperidine and quinazoline rings can significantly influence biological activity.

Table: Summary of SAR Findings

| Compound Structure | Activity Type | IC50 Values (µg/mL) | Target Cell Lines |

|---|---|---|---|

| Tetrahydroquinazoline Derivative | Anticancer | 1.9 - 7.52 | HCT-116 |

| Piperidine Derivative | Antimicrobial | < 6.25 | Mycobacterium smegmatis |

| Quinoline Derivative | Antimicrobial | < 25 | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

a. Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Key Difference: The side chain substituent at the butyl group differs: the target compound has a 4-benzylpiperidin-1-yl group (oxygen-linked), while this analog features a (1-benzylpiperidin-4-yl)amino group (nitrogen-linked).

- Implications: The substitution from oxo to amino may alter hydrogen-bonding interactions, solubility, and metabolic stability. The amino group could enhance binding affinity to targets like proteases or kinases but may reduce lipophilicity compared to the oxo group .

b. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

- Core Structure : Imidazopyridine vs. tetrahydroquinazoline.

- Functional Groups: Includes a nitro group (electron-withdrawing), cyano group, and diethyl esters.

- Physical Properties: Melting point 243–245°C; molecular weight 51% (exact value unspecified). The nitro and cyano groups may confer reactivity distinct from the target compound’s benzylpiperidine and thioxo groups .

Pharmacological and Physicochemical Properties

Biological Activity

Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, including a tetrahydroquinazoline core and a benzylpiperidine moiety, which are known for their pharmacological significance.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the thioxo group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

Neuroprotective Effects

The benzylpiperidine component is associated with neuroprotective activities. Studies have shown that derivatives of benzylpiperidine can inhibit the reuptake of neurotransmitters and modulate receptor activity, which may be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar piperidine structures have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

Study 1: Neuroprotective Potential

In a study assessing the neuroprotective effects of piperidine derivatives, it was found that certain modifications to the piperidine ring enhanced binding to muscarinic receptors, suggesting that this compound could similarly affect neurotransmitter dynamics .

Study 2: Antioxidant Activity Assessment

A comparative analysis of several thioxo compounds revealed that those similar to our target compound exhibited significant antioxidant activity in vitro. The mechanism was attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Data Table: Biological Activity Comparison

| Compound Name | Antioxidant Activity | Neuroprotective Effect | Antimicrobial Activity |

|---|---|---|---|

| Target Compound | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and cyclization reactions. For example, describes a similar quinazoline derivative synthesized by reacting a thioxo-quinazoline precursor with a benzylpiperidinyl intermediate in dimethylformamide (DMF) using cesium carbonate as a base. Heating at 80–100°C for 12–24 hours under nitrogen is typical. Yields (e.g., 66–94% in ) can be optimized by controlling stoichiometry, reaction time, and purification via silica gel chromatography with ethyl acetate/hexane gradients. Monitoring by TLC or HPLC is advised .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : Based on piperidine-related safety protocols (), use fume hoods for volatile reagents like DMF. Skin/eye contact requires immediate washing with soap/water. Stability tests (TGA/DSC) should assess thermal decomposition risks. Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the ester or thioxo groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the benzylpiperidinyl moiety (δ 1.5–3.5 ppm for piperidine protons) and the thioxo group (δ 160–170 ppm in ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+). IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) stretches .

Advanced Research Questions

Q. How can structural modifications (e.g., replacing the benzylpiperidinyl group) alter bioactivity, and what computational tools support this analysis?

- Methodological Answer : Replace the benzyl group with electron-withdrawing substituents (e.g., trifluoromethyl, ) to assess SAR. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like soluble epoxide hydrolase (sEH, ). Compare IC values from enzyme inhibition assays (e.g., fluorescence-based) with computational results .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : If in vitro potency (e.g., nM-range IC) doesn’t translate to in vivo models, evaluate pharmacokinetics:

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.

- Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated intestinal fluid.

- Permeability : Perform Caco-2 assays. Adjust formulations (e.g., PEGylation) or introduce prodrug moieties ( ) to enhance bioavailability .

Q. What strategies minimize byproduct formation during the synthesis of the tetrahydroquinazoline core?

- Methodological Answer : Byproducts like oxidized thioxo groups (to carbonyls) or incomplete cyclization ( ) can arise. Mitigate via:

- Reagent purity : Use freshly distilled DMF to avoid dimethylamine contamination.

- Temperature control : Maintain reaction temperatures <100°C to prevent thermal degradation.

- Catalyst screening : Test Pd/C or copper catalysts for selective cyclization.

- Work-up : Acidify reaction mixtures (pH 4–5) to precipitate impurities .

Q. How can X-ray crystallography elucidate conformational flexibility in this compound?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). X-ray data () reveal torsional angles in the tetrahydroquinazoline and piperidinyl moieties. Compare with DFT-optimized structures (Gaussian 16) to identify energetically favored conformers. Use Mercury software to analyze packing interactions (e.g., π-π stacking) that influence stability .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing dose-response relationships in enzyme inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism):

Report 95% confidence intervals for EC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., vs. control inhibitors) .

Q. How can researchers design a robust stability study under accelerated conditions?

- Methodological Answer : Expose the compound to:

- Thermal stress : 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Oxidative stress : 3% HO in methanol.

- Photolysis : UV light (320–400 nm) for 48 hours.

Analyze degradation products via LC-MS and quantify using calibration curves. Stability-indicating methods (e.g., HPLC with PDA detection) must resolve all peaks (R > 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.